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An In-Depth Technical Guide to 5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride: A Core

Scaffold for Modern Drug Discovery

Abstract
The quest for novel chemical matter in drug discovery has intensified the focus on scaffolds

that provide three-dimensional complexity, favorable physicochemical properties, and novel

intellectual property. Spirocyclic systems, particularly diazaspiroalkanes, have emerged as

privileged structures capable of meeting these demands. This guide provides a comprehensive

technical overview of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride, a versatile

chemical building block. We will delve into its fundamental properties, explore logical synthetic

strategies, and contextualize its application within medicinal chemistry through relevant case

studies. This document is intended for researchers, chemists, and drug development

professionals seeking to leverage this and related scaffolds in their discovery programs.

Introduction: The Value of Spirocyclic Scaffolds
In recent years, drug discovery has seen a deliberate shift away from "flat," aromatic, sp²-rich

molecules towards more three-dimensional, sp³-rich structures. This strategy, often termed

"escape from flatland," is driven by the need to improve compound properties such as solubility,

metabolic stability, and selectivity, thereby increasing clinical success rates.[1] Spirocyclic

scaffolds are at the forefront of this movement. The quaternary spiro-carbon atom imparts a
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rigid, well-defined three-dimensional geometry, which can orient functional groups into precise

vectors to optimize interactions with biological targets.[1][2]

The diazaspiro[3.4]octane core, a motif containing a four-membered azetidine ring fused with a

five-membered pyrrolidine ring, is an exemplary scaffold. It offers two distinct nitrogen atoms

that can be differentially functionalized, providing a modular handle for exploring structure-

activity relationships (SAR). 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride serves as a

key intermediate, providing this valuable core with one nitrogen pre-functionalized with a

common and readily cleavable protecting group.

Note on Isomeric Nomenclature
It is critical to note the potential for ambiguity in commercial and literature naming. The

diazaspiro[3.4]octane core has two nitrogen atoms at positions 2 and 5. Depending on the

synthetic route, benzylation can occur at either position, leading to 2-Benzyl- or 5-Benzyl-

isomers. While this guide focuses on the "5-Benzyl-" title compound, researchers should verify

the specific isomer via its CAS number and analytical data, as suppliers may use the names

interchangeably.

5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride: CAS No. 1159822-76-0

2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride: CAS No. 1159823-70-7[3][4][5][6][7]

Physicochemical and Structural Properties
5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride is typically supplied as a research-

grade chemical intermediate. Its core properties are summarized below.
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Property Value Source(s)

IUPAC Name

5-(phenylmethyl)-2,5-

diazaspiro[3.4]octane;dihydroc

hloride

Inferred

Molecular Formula C₁₃H₂₀Cl₂N₂ [4]

Molecular Weight 275.22 g/mol [4]

Appearance White to off-white solid Generic Supplier Data

Storage
2-8°C, sealed, away from

moisture
[4]

Purity Typically >97% [4]

Solubility

Data not published; expected

solubility in water and polar

organic solvents like methanol

and DMSO. Experimental

verification is required (see

Protocol 3).

Inferred

Melting Point Not publicly available. -

Synthesis and Chemical Reactivity
While a specific, peer-reviewed synthesis for 5-Benzyl-2,5-diazaspiro[3.4]octane is not readily

found, a logical and efficient route can be constructed based on established methodologies for

analogous diazaspirocycles, particularly the [3+2] cycloaddition strategy.[8] This approach

demonstrates the causality behind the synthetic design: building complexity through a key

cycloaddition reaction followed by standard functional group manipulations.

Proposed Synthetic Workflow
The synthesis hinges on the 1,3-dipolar cycloaddition between an azomethine ylide and an

electron-deficient alkene. This powerful reaction efficiently constructs the five-membered

pyrrolidine ring.
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Part 1: Precursor Synthesis

Part 2: Reduction & Cyclization

Part 3: Salt Formation
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Caption: Proposed synthetic workflow for the target compound.
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Causality and Rationale:

[3+2] Cycloaddition: This is the key bond-forming step. Using an N-benzyl protected

azomethine ylide precursor ensures the benzyl group is installed at what will become the N-5

position of the final scaffold. Acrylonitrile is a suitable dipolarophile.[8]

Reduction: The nitrile group on the resulting pyrrolidine must be reduced to a primary amine.

A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this

transformation.

Azetidine Ring Formation: The newly formed primary amine can then be used to construct

the azetidine ring. This is a multi-step process involving activation of a hydroxyl group (if the

starting alkene was an acrylate ester) into a good leaving group (like a mesylate or tosylate),

followed by an intramolecular nucleophilic substitution to close the four-membered ring.

Deprotection/Final Functionalization (If Needed): The resulting N-H of the azetidine ring is

available for further functionalization.

Salt Formation: The final free base is treated with hydrochloric acid in a suitable solvent

(e.g., diethyl ether, isopropanol) to precipitate the stable, crystalline dihydrochloride salt,

which improves handling and shelf-life.

This proposed route is robust, scalable, and relies on well-understood chemical

transformations, making it a trustworthy pathway for producing the target compound and its

analogs.[9]

Applications in Medicinal Chemistry & Drug
Development
The true value of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride lies in its role as a

versatile scaffold for generating libraries of diverse compounds. The benzyl group serves as a

convenient protecting group that can be removed via catalytic hydrogenation (e.g., H₂, Pd/C),

revealing a secondary amine. This, along with the secondary amine in the azetidine ring,

provides two points for diversification.
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Caption: Role as a scaffold in a drug discovery workflow.
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Case Study: Diazaspiro[3.4]octanes as Antimalarial
Agents
A landmark study published in the Journal of Medicinal Chemistry highlights the power of the

diazaspiro[3.4]octane scaffold.[10][11][12] Researchers identified this chemical series from a

high-throughput screen against Plasmodium falciparum, the parasite responsible for malaria.

Key Findings:

The diazaspiro[3.4]octane core provided a novel, sp³-rich starting point for optimization.

Systematic SAR studies led to compounds with low nanomolar activity against the asexual

blood stage of the parasite (<50 nM).[11][12]

Crucially, optimized compounds also showed activity against other stages of the parasite's

lifecycle, including transmission-blocking activity.[11][12]

Resistance studies implicated the P. falciparum cyclic amine resistance locus, providing

insight into the mechanism of action.[11][12]

This case study authoritatively demonstrates that the diazaspiro[3.4]octane scaffold can be

decorated to produce potent and multi-stage active drug candidates, validating its use in

infectious disease research.

Broader Therapeutic Potential
The utility of this scaffold class is not limited to infectious diseases. Various

diazaspiro[3.4]octane derivatives have been investigated for a range of biological activities,

underscoring the scaffold's privileged nature.[13]

Central Nervous System (CNS): The rigid structure is valuable for designing selective

receptor modulators for neurological disorders. Its properties may also be favorable for

crossing the blood-brain barrier.[4]

Oncology: The 2,6-diazaspiro[3.4]octane core has been incorporated into inhibitors of the

menin-MLL1 interaction for cancer treatment.[13]
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Other Targets: Derivatives have been identified as hepatitis B capsid protein inhibitors,

dopamine D₃ receptor antagonists, and MAP/PI3K signaling modulators.[13]

Field-Proven Experimental Protocols
The following protocols provide self-validating systems for the quality control and initial

characterization of 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride.

Protocol 1: Quality Control by LC-MS
Objective: To confirm the identity (by mass) and purity (by UV trace) of the compound.

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or

acetonitrile. Dilute 1:100 in the mobile phase for injection.

Instrumentation:

HPLC: Standard reversed-phase system (e.g., Agilent 1260, Waters Alliance).

Column: C18 column (e.g., 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Mass Spectrometer: ESI source, positive ion mode.

Method:

Flow Rate: 0.8 mL/min.

Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and

equilibrate for 2 minutes.

UV Detection: 254 nm.

MS Scan Range: m/z 100-500.

Expected Results:
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Purity: A single major peak should be observed in the UV chromatogram, with purity >97%

by peak area integration.

Identity: The mass spectrum should show a prominent ion corresponding to the free base

[M+H]⁺. For C₁₃H₁₈N₂, the expected monoisotopic mass is 202.15. The ESI-MS should

detect a peak at m/z ≈ 203.16.

Protocol 2: Structural Confirmation by ¹H NMR
Objective: To confirm the chemical structure and isomeric identity.

Sample Preparation: Dissolve ~5-10 mg of the dihydrochloride salt in 0.7 mL of Deuterium

Oxide (D₂O) or DMSO-d₆.

Instrumentation: 400 MHz (or higher) NMR spectrometer.[14]

Acquisition:

Run a standard proton experiment (¹H NMR).

Acquire at least 16 scans.

Expected Spectral Features (Qualitative):

~7.3-7.5 ppm: A multiplet integrating to 5 protons, characteristic of the monosubstituted

benzene ring of the benzyl group.

~4.0-4.5 ppm: A singlet or AB quartet integrating to 2 protons for the benzylic -CH₂- group.

~2.5-4.0 ppm: A series of complex multiplets corresponding to the 10 protons on the two

rings of the diazaspiro[3.4]octane core. The exact chemical shifts will be sensitive to the

solvent and the protonation state.

Note: The N-H protons may be broad or exchange with D₂O and might not be clearly

visible.

Protocol 3: Preliminary Solubility Assessment
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Objective: To determine the approximate solubility in common laboratory solvents.

Preparation: Add 1 mg of the compound to each of three labeled vials.

Solvent Addition:

To vial 1, add Water in 100 µL increments.

To vial 2, add DMSO in 100 µL increments.

To vial 3, add Ethanol in 100 µL increments.

Observation: After each addition, vortex the vial for 30 seconds. Observe if the solid has

completely dissolved.

Calculation: Record the volume of solvent required to fully dissolve the solid. Calculate the

approximate solubility (e.g., if 1 mg dissolves in 200 µL, the solubility is ~5 mg/mL).

Trustworthiness: This protocol provides a quick and reliable estimate essential for preparing

solutions for biological assays or chemical reactions.

Conclusion
5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride is more than a simple chemical

intermediate; it is an entry point into a class of sp³-rich scaffolds with proven potential in

modern drug discovery. Its rigid three-dimensional structure and dual points for chemical

diversification make it an attractive tool for developing potent, selective, and property-optimized

clinical candidates. From infectious diseases to oncology and CNS disorders, the

diazaspiro[3.4]octane core has demonstrated its value. By understanding its fundamental

properties, logical synthesis, and potential applications, researchers can effectively leverage

this scaffold to navigate the complexities of chemical space and accelerate the discovery of

next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1524128#5-benzyl-2-5-diazaspiro-3-4-octane-
dihydrochloride-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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